Boc-Hyp(Bn(4-Cl))-OH

Description

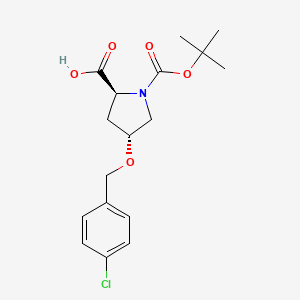

Boc-Hyp(Bn(4-Cl))-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features:

- Chemical Structure: A hydroxyproline (Hyp) backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a 4-chlorobenzyl (Bn(4-Cl)) ether moiety on the hydroxyl group of the proline ring.

- Molecular Formula: C₁₇H₂₂ClNO₅ (calculated based on substituent addition to Boc-Hyp(Bzl)-OH ).

- Molecular Weight: ~355.82 g/mol (derived from Boc-Hyp(Bzl)-OH (321.37 g/mol) with a 4-Cl substitution adding ~34.45 g/mol).

- Key Properties: Melting point: ~70°C (similar to Boc-Hyp(Bzl)-OH) . Optical rotation: [α]²⁰/D = -40 ± 2° (c = 2% in ethanol) . Role in peptide synthesis: The Boc group enables temporary protection during SPPS, while the 4-chlorobenzyl ether stabilizes the hydroxyl group against side reactions.

Properties

IUPAC Name |

(2S,4R)-4-[(4-chlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-9-13(8-14(19)15(20)21)23-10-11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPYBMQFTDPVGG-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Boc-Hyp(Bn(4-Cl))-OH with structurally related amino acid derivatives:

Key Differences and Research Findings

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-Cl substituent in this compound enhances stability against nucleophilic attack compared to non-halogenated analogues like Boc-Hyp(Bzl)-OH. This aligns with trends observed in substituted phenylalanine derivatives, where EWGs like –Cl and –NO₂ reduce energy bandgaps (Eg) and increase intramolecular charge transfer (ICT) . Steric Hindrance: The bulky 4-chlorobenzyl group may slightly reduce coupling efficiency in SPPS compared to smaller substituents (e.g., Boc-Phe(4-CN)-OH) .

Protecting Group Comparison :

- Boc vs. Fmoc : this compound is compatible with Boc-based SPPS, which uses acidic deprotection (e.g., TFA). In contrast, Fmoc-Phe(4-Cl)-OH requires basic conditions (e.g., piperidine), making Boc preferable for acid-stable peptides.

Thermal and Solubility Properties: Chlorinated derivatives like this compound exhibit higher thermal stability than non-halogenated analogues, as seen in BN-OH-doped nanofibers where Cl substituents improved thermal conductivity by 95% . Solubility in organic solvents (e.g., DMF, ethanol) is comparable to Boc-Hyp(Bzl)-OH but lower than hydrophilic derivatives like Boc-Glu(Ofm)-OH .

Research Implications

- Drug Design : The 4-Cl substituent’s electron-withdrawing nature enhances peptide stability and bioavailability, as demonstrated in chlorinated phenylalanine derivatives used in antiviral agents .

- Material Science: Chlorinated amino acids improve thermal properties in polymer composites, as shown in PEG@BN-OH nanofibers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.